molecular formula C15H24 B1297816 beta-Sesquiphellandrene CAS No. 20307-83-9

beta-Sesquiphellandrene

Cat. No.: B1297816
CAS No.: 20307-83-9
M. Wt: 204.35 g/mol
InChI Key: PHWISBHSBNDZDX-LSDHHAIUSA-N
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Description

Beta-Sesquiphellandrene (SQP) is a sesquiterpene found in Zingiber officinale (ginger) and has been reported to have antiviral and anticancer activities . It has been found to reduce rhinovirus IB virus replication and is cytotoxic to HCT116 cells .


Synthesis Analysis

This compound is synthesized by the enzyme this compound synthase . This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to this compound and diphosphate .


Molecular Structure Analysis

The molecular formula of this compound is C15H24 . Its exact mass is 204.19 and its molecular weight is 204.360 .


Chemical Reactions Analysis

This compound interacts with spike protein (Sp) and membrane glycoprotein polyprotein (MPp) of SARS-CoV2 and SFTS viruses . The binding energies for MPp-beta-Sesquiphellandrene and Sp-beta-Sesquiphellandrene were found to be -9.5 kcal/mol and -10.3 kcal/mol respectively .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 271.2±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 48.9±0.8 kJ/mol and its flash point is 107.7±13.0 °C .

Scientific Research Applications

  • Antiviral Potential : Beta-Sesquiphellandrene has shown promise in antiviral applications, particularly against SARS-CoV2 and SFTS viruses. A study highlighted its inhibitory effects on the spike protein of SARS-CoV2 and a similar effect on the membrane glycoprotein polyprotein complex of SFTS virus, potentially hampering the pathological initiation of the diseases caused by these viruses (Joshi, Krishnan, & Kaushik, 2020).

  • Sesquiterpene Production : Research has been conducted on the overexpression of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGR) in the Lactococcal Mevalonate Pathway for heterologous plant sesquiterpene production. This study showed that this compound was the major product produced based on in vitro enzymatic assays, indicating its potential in biotechnological applications (Song et al., 2012).

  • Pheromone Research : this compound has been identified as a male-produced sex pheromone in the neotropical redbanded stink bug, Piezodorus guildinii, a pest of soybean in Central and South America. This discovery has implications for pest management strategies (Borges, Millar, Laumann, & Moraes, 2007).

  • Antirhinoviral Activity : this compound has been isolated from Indonesian ginger, Zingiber officinale, and demonstrated antirhinoviral activity, suggesting its potential as a therapeutic agent (Denyer, Jackson, Loakes, Ellis, & Young, 1994).

  • Chemical Composition Studies : There are studies on the isolation and characterization of this compound from ginger oil, providing insights into its chemical structure and properties (Connell & Sutherland, 1966).

  • Enzyme Promiscuity : Research into site-directed mutagenesis of beta sesquiphellandrene synthase has shown that certain mutations can enhance the enzyme's promiscuity, allowing it to produce additional hydroxylated sesquiterpenes (Ker, Chan, Othman, Hassan, & Ng, 2020).

  • Agricultural Applications : Studies on sesquiterpene composition in plants, such as potatoes and Curcuma species, have identified this compound as a significant component, which may have implications for crop science and plant breeding (Szafranek, Chrapkowska, Pawińska, & Szafranek, 2005); (Zhao, Zhang, Yang, Lv, & Li, 2010).

Mechanism of Action

Safety and Hazards

Beta-Sesquiphellandrene is a flammable liquid and vapor and may be fatal if swallowed and enters airways . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Beta-Sesquiphellandrene plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. One notable enzyme is this compound synthase, which catalyzes the formation of this compound from farnesyl diphosphate . Additionally, this compound has been shown to interact with cytochrome c, leading to the activation of caspases and the induction of apoptosis in cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways involved in cell survival and death.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects the expression of genes related to cell survival, including Bcl-2 and survivin . Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the spike protein of SARS-CoV2 and the membrane glycoprotein polyprotein of the SFTS virus, inhibiting their activity and preventing viral replication . In cancer cells, this compound induces cytochrome c release, leading to caspase activation and subsequent apoptosis . Additionally, it downregulates the expression of cell survival proteins, thereby promoting cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that this compound can maintain its anticancer activity over extended periods, with sustained induction of apoptosis and inhibition of cell proliferation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One key enzyme is this compound synthase, which catalyzes its formation from farnesyl diphosphate . The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound has been shown to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by inducing cytochrome c release . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it induces apoptosis by activating the intrinsic pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects. Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of beta-Sesquiphellandrene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Geranyl acetate", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Sulfuric acid", "Sodium sulfate", "Magnesium", "Bromoethane", "Ethylmagnesium bromide", "Cyclohexanone", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Geranyl acetate is reacted with acetic anhydride and sodium acetate to form geranyl acetate acetate.", "Geranyl acetate acetate is then hydrolyzed with hydrochloric acid to form geraniol.", "Geraniol is then reacted with sodium hydroxide and methanol to form geranyl methacrylate.", "Geranyl methacrylate is then reacted with sulfuric acid and sodium sulfate to form beta-farnesene.", "Beta-farnesene is then reacted with magnesium and bromoethane to form beta-farnesene bromide.", "Beta-farnesene bromide is then reacted with ethylmagnesium bromide to form beta-farnesene magnesium bromide.", "Beta-farnesene magnesium bromide is then reacted with cyclohexanone to form beta-Sesquiphellandrene.", "Beta-Sesquiphellandrene is then reduced with sodium borohydride and acetic acid to form beta-Sesquiphellandrene alcohol.", "Beta-Sesquiphellandrene alcohol is then reacted with sulfuric acid and sodium sulfate to form beta-Sesquiphellandrene." ] }

CAS No.

20307-83-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1

InChI Key

PHWISBHSBNDZDX-LSDHHAIUSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1

SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

Canonical SMILES

CC(CCC=C(C)C)C1CCC(=C)C=C1

boiling_point

270.00 to 272.00 °C. @ 760.00 mm Hg

20307-83-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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